molecular formula C2H3AgO2 B1220665 Silver acetate CAS No. 563-63-3

Silver acetate

Cat. No. B1220665
CAS RN: 563-63-3
M. Wt: 166.91 g/mol
InChI Key: CQLFBEKRDQMJLZ-UHFFFAOYSA-M
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Patent
US04725602

Procedure details

Samples of iodine (42.4 g, 0.167 mole) and silver acetate (27.87 g, 0.167 mole) were added in portions to a solution of 29.8 g (0.167 mole) of 1-(3-methoxyphenyl)butane-3-one in 167 ml of glacial acetic acid. The mixture was stirred one hour. The silver iodide was removed by filtration and washed with acetic acid. The filtrate was partitioned between ether and water. The ether layer was washed with water, sodium bicarbonate solution and sodium thiosulfate solution. The ether solution was dried with MgSO4 and evaporated to dryness in vacuo. There was obtained 41.8 g (82% yield) of oily 1-(2-iodo-5-methoxyphenyl)butane-3-one.
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
167 mL
Type
solvent
Reaction Step One
Quantity
27.87 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]I.[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH2:11][CH2:12][C:13](=[O:15])[CH3:14])[CH:8]=[CH:9][CH:10]=1>C(O)(=O)C.C([O-])(=O)C.[Ag+]>[I:1][C:8]1[CH:9]=[CH:10][C:5]([O:4][CH3:3])=[CH:6][C:7]=1[CH2:11][CH2:12][C:13](=[O:15])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
42.4 g
Type
reactant
Smiles
II
Name
Quantity
29.8 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CCC(C)=O
Name
Quantity
167 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
27.87 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Ag+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The silver iodide was removed by filtration
WASH
Type
WASH
Details
washed with acetic acid
CUSTOM
Type
CUSTOM
Details
The filtrate was partitioned between ether and water
WASH
Type
WASH
Details
The ether layer was washed with water, sodium bicarbonate solution and sodium thiosulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=C(C=C(C=C1)OC)CCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41.8 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.